Einecs 240-573-6
Description
Contextualization within Lipid Chemistry and Ester Derivatives
Within the field of lipid chemistry, ester derivatives represent a crucial class of molecules. These compounds are characterized by the presence of an ester functional group (-COO-), typically formed from the reaction between an alcohol and a carboxylic acid. Ethylene (B1197577) Glycol Distearate exemplifies this class, being the product of stearic acid (a C18 saturated fatty acid) and ethylene glycol. Its diester nature means that both hydroxyl groups of the ethylene glycol molecule have reacted with stearic acid molecules. This molecular architecture contributes to its physical properties, such as its waxy solid state and low water solubility, which are key considerations in its scientific investigation and application. The study of such esters is fundamental to understanding emulsification, lubrication, and material properties derived from fatty acids and glycols. foodb.caatamankimya.comtiiips.comtaylorandfrancis.com
Scope and Significance of Academic Inquiry on Ethylene Glycol Distearate
Academic research on Ethylene Glycol Distearate is multifaceted, driven by its potential applications and the scientific questions it addresses. A significant area of inquiry involves its use as a Phase Change Material (PCM) for thermal energy storage, where its high energy storage capacity and suitable melting point are of particular interest. researchgate.net Research also focuses on developing efficient and sustainable synthesis methodologies, including enzymatic catalysis, solvent-free processes, and microwave-assisted reactions, aiming to improve yield and reduce environmental impact. researchgate.netgoogle.com Furthermore, EGD is studied for its crystallization behavior in various formulations, particularly in oil-in-water emulsions, which is relevant to its use in creating pearlescent effects. researchgate.netresearchgate.net Its role as an embedding agent in microscopy and its potential in advanced applications like drug delivery systems, often in conjunction with polyethylene (B3416737) glycol (PEG) derivatives, highlight the breadth of its scientific relevance. atamanchemicals.comiau.iracs.org
Historical Development of Research Perspectives on Ethylene Glycol Distearate Analogues
The research landscape for Ethylene Glycol Distearate is informed by a broader history of studies on ester derivatives and glycol esters. Early research often focused on the synthesis and basic characterization of various fatty acid esters, establishing their fundamental chemical properties. Over time, as material science and industrial applications evolved, research perspectives broadened to explore specific functionalities. For instance, the development of phase change materials has seen extensive study of various diol distearates, including ethylene glycol distearate, to optimize thermal energy storage capabilities. researchgate.net Similarly, the exploration of glycol esters with different glycols (e.g., propylene (B89431) glycol, diethylene glycol) or varying fatty acid chain lengths has aimed to fine-tune properties like polarity, water dispersibility, and emulsifying capabilities, providing a comparative basis for understanding EGD's specific attributes. taylorandfrancis.comeuropa.eueuropa.eu The ongoing development of greener synthesis routes reflects a more recent historical shift towards sustainable chemical manufacturing practices. researchgate.netgoogle.com
Structure
2D Structure
Properties
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;8-hydroxyquinoline-5-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.C9H7NO4S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h5-9H,1-4H3;1-5,11H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPGQNOXGWPNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937036 | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid--4-(dimethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16509-13-0, 71700-99-7 | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, compd. with 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16509-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, compd. with 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71700-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline-5-sulphonic acid, compound with 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EINECS 275-855-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071700997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid--4-(dimethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxyquinoline-5-sulphonic acid, compound with 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-hydroxyquinoline-5-sulphonic acid, compound with 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Properties and Characterization
Molecular Structure and Composition
Ethylene Glycol Distearate has the chemical formula C₃₈H₇₄O₄ and a molecular weight of approximately 595.0 g/mol . foodb.catiiips.comatamanchemicals.comnih.govchemeo.comatamankimya.com It is structurally defined as the diester of ethylene glycol and stearic acid, meaning two molecules of stearic acid are esterified to the two hydroxyl groups of ethylene glycol. atamankimya.comtiiips.comtaylorandfrancis.comatamanchemicals.comatamankimya.comeuropa.euferwer.comatamankimya.com
Microwave-Assisted Synthesis of Ethylene Glycol Distearate
Physical Properties
EGD typically presents as a white to cream-colored waxy solid or flakes. atamanchemicals.comferwer.comatamankimya.com It exhibits very low solubility in water, often described as almost insoluble, but is soluble in various organic solvents such as alcohol, acetone (B3395972), and ethyl ether. atamankimya.comchemicalbook.com This low water solubility and high lipophilicity, indicated by a high logP value (often >10), are critical for its function as an opacifier and pearlescent agent in aqueous formulations. foodb.cachemeo.comeuropa.eu
Kinetic Modeling of Diester Formation
Thermal Properties
As a material investigated for phase change applications, EGD possesses notable thermal characteristics. Studies have reported its melting point in the range of 65 to 73 °C. atamanchemicals.com Research into its use as a phase change material (PCM) for thermal energy storage has quantified its latent heat of fusion, with values reported around 215.80 J/g. researchgate.net
Analytical Characterization Techniques
The characterization of Ethylene Glycol Distearate relies on a suite of analytical methods. Fourier Transform Infrared (FT-IR) spectroscopy is used to confirm the esterification reaction by identifying characteristic functional group absorptions. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) is employed to determine melting points and latent heat values, crucial for PCM applications. researchgate.netresearchgate.net Thermal Gravimetric Analysis (TGA) assesses its thermal stability. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is valuable for confirming molecular structure and assessing purity, including identifying the presence of mono- and di-esters. researchgate.netacs.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for detailed compositional analysis. researchgate.net
Table 1: Key Physical and Chemical Properties of Ethylene Glycol Distearate
| Property | Value | Unit | Source(s) |
| Chemical Formula | C₃₈H₇₄O₄ | - | foodb.catiiips.comtaylorandfrancis.comatamanchemicals.comnih.gov |
| Molecular Weight | ~595.0 | g/mol | foodb.catiiips.comatamanchemicals.comnih.govchemeo.comatamankimya.comeuropa.eu |
| Appearance | White to cream-colored waxy solid/flakes | - | atamanchemicals.comferwer.comatamankimya.com |
| Melting Point | 65 – 73 | °C | atamanchemicals.com |
| Water Solubility | Very low / Almost insoluble | - | atamankimya.comchemicalbook.com |
| LogP (Octanol/Water) | >10 (calculated) | - | foodb.cachemeo.comeuropa.eu |
| Solubility in Organic Solvents | Soluble in alcohol, acetone, ethyl ether | - | atamankimya.comchemicalbook.com |
Table 2: Thermal Properties of Ethylene Glycol Distearate as a Phase Change Material (PCM)
| Property | Value | Unit | Source(s) |
| Melting Temperature | 65.35 – 65.83 | °C | researchgate.net |
| Latent Heat of Fusion | 215.80 – 216.45 | J/g | researchgate.net |
Table 3: Common Synthesis and Characterization Techniques for Ethylene Glycol Distearate
| Category | Techniques / Methods |
| Synthesis | Esterification of Stearic Acid with Ethylene Glycol tiiips.comtaylorandfrancis.comresearchgate.netresearchgate.netgoogle.comatamanchemicals.comatamankimya.comReaction of Stearic Acid with Ethylene Oxide atamanchemicals.comatamankimya.comLipase-catalyzed synthesis atamanchemicals.comSolvent-free synthesis researchgate.netgoogle.comMicrowave irradiation researchgate.net |
| Analysis | FT-IR Spectroscopy researchgate.netresearchgate.netDifferential Scanning Calorimetry (DSC) researchgate.netresearchgate.netThermal Gravimetric Analysis (TGA) researchgate.netresearchgate.net¹H NMR Spectroscopy researchgate.netacs.orgGC-MS researchgate.net |
Crystallization Phenomena and Material Morphology of Ethylene Glycol Distearate
Crystalline Structure Characterization of Ethylene (B1197577) Glycol Distearate
The crystalline structure of Ethylene Glycol Distearate is fundamental to its functional properties, especially its pearlescent effect. This effect is achieved when EGDS is induced to crystallize into specific morphologies, primarily thin platelets, which then scatter light effectively.
Structural Analysis of Platelet Crystal Formation
Ethylene Glycol Distearate is intentionally crystallized into thin platelets to produce a pearlescent effect wikipedia.orgresearchgate.netresearchgate.netatamankimya.comgoogle.comataman-chemicals.com. These platelets are characterized by their specific dimensions and aspect ratios, which are critical for optimal light reflection and refraction yeserchem.comyeserchem.com. Research indicates that these crystals can exhibit a thickness ranging from 0.1 to 2 μm, with widths varying from 0.5 to 30 μm, and an aspect ratio between 2 and 1000 google.com. When EGDS is formulated without the presence of surfactants, the resulting crystals tend to be large, thick, and possess rough, poorly faceted surfaces, failing to deliver the desired pearlescent quality researchgate.netresearchgate.net. The formation of well-defined platelets, crucial for a high-quality pearlescent appearance, is significantly influenced by the presence and type of surfactants, particularly non-ionic ones, which are known to favor this specific crystal habit researchgate.net. In some instances, EGDS can also form rosette agglomerates of platelets researchgate.net. The quality of the EGDS itself, specifically the ratio of mono- to di-esters, can also play a role in the resulting pearlescence researchgate.net.
Microscopic Monitoring of Nucleation and Crystal Growth in Dispersions
The crystallization of EGDS within dispersed systems, such as oil-in-water emulsions, is a complex process where each droplet crystallizes individually, leading to a polydisperse crystallization behavior researchgate.netresearchgate.netacs.orgmdpi.com. In situ microscopic monitoring techniques, including video microscopy, have been employed to observe these processes, revealing distinct stages of nucleation and crystal growth researchgate.net. Typically, an initial primary nucleation event can lead to the formation of dendritic crystals, a morphology often associated with high supersaturation levels researchgate.netresearchgate.net. Following this, a secondary nucleation event can occur, giving rise to faceted crystals, which may then become the dominant crystalline form researchgate.netresearchgate.net. The use of microfluidic technologies has further advanced the study of nucleation kinetics by allowing optical examination of monodisperse droplets without interference from neighboring droplets acs.org. The process generally involves heating EGDS to a molten state (often above 75°C) to ensure complete dispersion, followed by controlled cooling to induce crystallization atamankimya.comyeserchem.comthesourcery.co.nzchemistscorner.com. The rate of cooling is a significant factor, with specific rates (e.g., 10 to 1000 °C/min) being utilized in controlled crystallization techniques to achieve desired crystal dimensions google.com. Surfactants are integral to this process, acting as nucleation sites and influencing the type of nucleation (interface versus volume) and the subsequent crystal habit researchgate.net.
Factors Influencing Ethylene Glycol Distearate Crystallization
Several factors critically influence the crystallization process of EGDS, dictating the final morphology and, consequently, the material's properties. These factors range from the chemical environment provided by additives to the precise thermal processing conditions.
Impact of Surfactants and Co-solvents on Crystalline Morphology
Surfactants are paramount in directing the crystalline morphology of EGDS, particularly in achieving the desired platelet structure essential for pearlescence researchgate.net. Non-ionic surfactants are frequently cited for their effectiveness in promoting this platelet habit researchgate.net. The specific chemical structure and its placement at the oil-water interface are key to its influence on EGDS crystallization researchgate.net. The ratio of EGDS to the surfactant is another critical parameter that dictates the quality of the pearlescent effect researchgate.net. While the direct impact of co-solvents on EGDS crystallization is less documented, studies on related surfactant systems show that co-solvents like ethylene glycol can influence surfactant self-assembly and micellar properties by altering solvent polarity and hydrogen bonding capabilities ijert.orgresearchgate.net. In analogous systems, changes in solvent polarity have been shown to induce morphological transformations in crystal formation, shifting from fibrous to platelet structures acs.org.
Controlled Crystallization Techniques for Tailored Material Properties
Controlled crystallization techniques are employed to precisely manage the formation of EGDS crystals, thereby tailoring material properties such as appearance and texture researchgate.netgoogle.comyeserchem.comyeserchem.com. A common method involves cooling surface crystallization within oil-in-water emulsions, where emulsifiers play a vital role researchgate.netresearchgate.net. The process typically begins with heating EGDS to its melting point (e.g., above 75°C) to ensure it is fully dispersed, followed by a carefully controlled cooling phase atamankimya.comyeserchem.comthesourcery.co.nzchemistscorner.com. Specific cooling rates, such as those ranging from 10 to 1000 °C/min, can be applied to generate crystals with defined dimensions google.com. Advanced techniques like microfluidics offer a platform for studying the nucleation and crystallization kinetics of monodisperse droplets without inter-droplet interactions, providing insights into fundamental crystallization parameters acs.org. The formulation composition, particularly the type and concentration of surfactants, is crucial for controlling crystal morphology and achieving the desired pearlescent outcome researchgate.netresearchgate.netresearchgate.net. Furthermore, the ratio of EGDS to Ethylene Glycol Monostearate (EGMS) can also be adjusted to optimize the pearlescent effect researchgate.netchemistscorner.com. The inclusion of other additives, such as Cetearyl Alcohol, can further aid in achieving specific effects like opacification and enhanced viscosity yeserchem.com.
Interfacial Phenomena and Self-Assembly of Ethylene Glycol Distearate
Data Tables
Table 1: Physical and Chemical Properties of Ethylene Glycol Distearate
Table 2: Crystal Morphology of Ethylene Glycol Distearate (when forced into platelets)
| Feature | Description | Source(s) |
| Crystal Habit | Thin platelets | wikipedia.orgresearchgate.netresearchgate.netgoogle.comataman-chemicals.com |
| Platelet Thickness | 0.1 - 2 μm | google.com |
| Platelet Width | 0.5 - 30 μm (preferably 0.5 - 6 μm) | google.com |
| Aspect Ratio | 2 - 1000 | google.com |
| Surface Texture | Smooth (favored by surfactants) | researchgate.netresearchgate.net |
| Other Forms | Rosette agglomerates | researchgate.net |
Table 3: Processing and Formulation Considerations for Crystallization
| Parameter | Value/Description | Source(s) |
| Incorporation Temperature | Heat to at least 75°C (or above 75°C) | atamankimya.comyeserchem.comchemistscorner.com |
| Typical Usage (Cosmetics) | 0.5% - 2.5% (for pearlescence) | atamankimya.com |
| Typical Usage (General) | 2-4% (maximum 10%) | ataman-chemicals.comthesourcery.co.nz |
| Cooling Rate for Premix | 10 - 1000 °C/min | google.com |
Compound Names Mentioned
| Common Name | IUPAC Name | CAS Number | EINECS Number |
| Ethylene Glycol Distearate | Ethane-1,2-diyl di(octadecanoate) | 627-83-8 | 211-014-3 |
| Glycol Distearate | Ethane-1,2-diyl di(octadecanoate) | 627-83-8 | 211-014-3 |
| EGDS | Ethane-1,2-diyl di(octadecanoate) | 627-83-8 | 211-014-3 |
| Ethylene Glycol Monostearate | (2-Hydroxyethoxy)octadecanoate | 111-57-9 | 203-886-9 |
| EGMS | (2-Hydroxyethoxy)octadecanoate | 111-57-9 | 203-886-9 |
Mechanisms of Self-Assembly and Ordered Structure Formation in Dispersed Systems
While EGDS does not typically self-assemble into micelles or vesicles in pure aqueous solutions due to its low water solubility, its behavior in dispersed systems, particularly oil-in-water (O/W) emulsions, involves ordered structure formation through crystallization. This process is crucial for achieving the desired pearlescent effect.
Crystallization as a Form of Molecular Assembly: To create a pearlescent appearance, EGDS is induced to crystallize into thin platelets. This controlled crystallization occurs when EGDS, dispersed in an oil phase within an emulsion, is cooled. The precise arrangement of EGDS molecules into crystalline structures is a form of molecular self-assembly driven by thermodynamic principles during the phase transition from liquid to solid. glenncorp.comresearchgate.netwikipedia.org
Influence of Solvent Systems (Emulsions): The crystallization of EGDS is typically studied and utilized within O/W emulsion systems. In these environments, EGDS is dispersed as oil droplets. Upon cooling, these droplets undergo nucleation and crystal growth. The process can involve an initial nucleation of dendritic crystals, followed by the growth of faceted crystals, which are often the prevailing population. glenncorp.com Without a stabilizing medium, EGDS dispersions tend to be unstable. glenncorp.com
Role of Surfactants in Directing Morphology: The morphology of EGDS crystals, specifically their platelet habit, is significantly influenced by the presence and type of surfactants used in the emulsion. Non-ionic surfactants, when located at the oil-water interface, are particularly effective in interacting with EGDS during crystallization, favoring the formation of platelet-like structures. glenncorp.com A decrease in the relative amount of non-ionic surfactant can lead to a loss of control over the desired crystal shape. glenncorp.com This indicates that surfactants play a critical role in directing the self-assembly of EGDS into specific crystalline forms that contribute to product aesthetics.
Nucleation and Crystal Growth Dynamics: Research employing microfluidic devices has allowed for the study of crystallization phenomena, including nucleation, in microdroplets of EGDS. cosmileeurope.euatamankimya.com The crystallization process within emulsion droplets can be influenced by factors such as droplet size and the presence of impurities or co-crystallizing agents. glenncorp.comresearchgate.net For instance, EGDS can co-crystallize with cellulose (B213188) stearoyl ester (CSE) to form sub-micron structures that impart superhydrophobic properties to coated surfaces. atamankimya.com
Role of Ethylene Glycol Distearate in Colloidal and Emulsion Stability from a Physical Chemistry Perspective
EGDS plays a significant role in stabilizing emulsions and influencing the physical properties of formulations due to its amphiphilic nature and low water solubility.
Emulsifying and Stabilizing Properties: As a diester of stearic acid and ethylene glycol, EGDS possesses both lipophilic (stearate chains) and hydrophilic (ester linkages and ethylene glycol backbone) characteristics, albeit with a strong lipophilic bias. This amphiphilic nature allows it to act as an emulsifier, reducing the interfacial tension between immiscible phases (oil and water) and promoting the formation and stability of emulsions. wikipedia.orgatamanchemicals.comatamankimya.comulprospector.comresearchgate.net It is effective in stabilizing both O/W and W/O systems. wikipedia.org Its ability to prevent phase separation contributes to the extended shelf life of cosmetic and personal care products. atamankimya.com
Interfacial Tension Reduction: Emulsifiers like EGDS function by adsorbing at the interface between oil and water droplets. This adsorption lowers the interfacial tension, thereby reducing the energy required to create and maintain the dispersed state of the emulsion. cosmileeurope.euulprospector.comtiiips.com
Low HLB Nature: Ethylene Glycol Distearate is characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, typically in the range of 1.6 to 6. glenncorp.comwikipedia.orgulprospector.com This low HLB indicates its greater affinity for the oil phase, making it particularly suitable as a co-emulsifier or as the primary emulsifier in W/O emulsions, or for creating specific textures and opacities in O/W systems. wikipedia.orgatamankimya.com
Contribution to Pearlescence and Opacity: The effectiveness of EGDS as an opacifier and pearlizing agent stems from its low solubility in aqueous systems. wikipedia.orgatamanchemicals.com Upon cooling in a formulation, EGDS crystallizes into fine platelets that scatter light, producing the characteristic pearlescent or opalescent appearance. glenncorp.comresearchgate.netwikipedia.orgresearchgate.net This controlled crystallization contributes to the visual appeal and perceived richness of products like shampoos and lotions. atamankimya.comresearchgate.net
Physico-Chemical Properties of Ethylene Glycol Distearate
| Property | Value | Source |
| EC Number | 240-573-6 | nih.gov |
| CAS Number | 627-83-8 | atamankimya.comulprospector.com |
| Molecular Formula | C38H74O4 | atamankimya.comulprospector.com |
| Molecular Weight | 597.02 g/mol (also cited as 595.006 g/mol ) | atamankimya.comulprospector.com |
| Appearance | White to cream-colored waxy solid/flakes | atamanchemicals.comatamankimya.com |
| Melting Point | 60-63 °C (140-145 °F) (also cited as 65-70 °C) | glenncorp.comatamanchemicals.com |
| HLB Value | 1.6 - 6 (low HLB) | glenncorp.comulprospector.com |
| Solubility in Water | Insoluble / Nearly insoluble | wikipedia.orgatamanchemicals.com |
| Solubility in Organic Solvents | Soluble in hydrocarbons, esters, ketones, chlorinated hydrocarbons | atamanchemicals.comatamankimya.com |
| Vapor Pressure | 2.36E-15 Pa (at 25°C) | researchgate.net |
| Water Solubility | 4.24E-12 mg/L (at 25°C) | researchgate.net |
| Log Pow | > 10 | researchgate.net |
Summary of Key Crystallization and Morphology Findings
| Observation | Significance |
| EGDS crystallizes as thin platelets when cooled in an O/W emulsion. | Essential for achieving the pearlescent effect in cosmetic formulations. |
| Crystallization involves nucleation (primary dendritic, then secondary faceted) and crystal growth within emulsion droplets. | Understanding these stages is key to controlling crystal size and shape. |
| Non-ionic surfactants located at the oil-water interface are crucial for directing EGDS to form platelet habits. | Surfactant selection and concentration are critical parameters for morphology control. |
| Loss of platelet shape occurs when the non-ionic surfactant concentration relative to EGDS is decreased. | Highlights the specific interaction required between surfactant and EGDS for desired morphology. |
| EGDS can co-crystallize with other materials (e.g., cellulose stearoyl ester) to form specific nanostructures (e.g., flower-like) leading to unique properties (e.g., superhydrophobicity). | Demonstrates the potential for EGDS in creating advanced material structures beyond cosmetic applications. |
| Microfluidic devices can be used to study EGDS crystallization in microdroplets, allowing for detailed nucleation and growth analysis. | Provides advanced tools for fundamental research into crystallization mechanisms. |
| EGDS is nearly insoluble in aqueous systems, which is fundamental to its function as an opacifier and pearlizing agent. | Its low solubility drives the precipitation and crystallization process upon cooling, leading to light scattering effects. |
Compound Names Table
Ethylene Glycol Distearate
EGDS
Glycol Distearate
Octadecanoic Acid Ethylene Glycol Ester
1,2-Ethanediol Distearate
Stearic Acid Ethylene Glycol Ester
Pearlizing Agent EGDS
Cosmetic Opacifier
Ethylene distearate
Ethylene stearate (B1226849)
Stearic acid, ethylene ester
Ethylene glycol dioctadecanoate
Ethylene glycol, distearate
Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester
Stearic acid, ethylene ester
Ethane-1,2-diyl di(octadecanoate)
Fatty acids, C16-18, esters with ethylene glycol
Ethylene Glycol Distearate as a Phase Change Material (PCM)
Ethylene Glycol Distearate has demonstrated significant potential as a Phase Change Material (PCM) for latent heat thermal energy storage (LHTES). PCMs are materials that absorb or release thermal energy during their phase transition (e.g., melting and freezing) at a nearly constant temperature, offering a high energy storage density compared to sensible heat storage. EGDS, being an organic ester, falls into the category of non-paraffin PCMs, offering advantages such as less odor and reduced corrosiveness compared to some traditional PCMs researchgate.net.
Thermal Energy Storage Capacity and Latent Heat Properties
Research has established EGDS as a capable PCM, exhibiting favorable thermal energy storage characteristics. Studies indicate that EGDS possesses a high energy storage capacity. For instance, one study reported an energy storage capacity of 215.80 kJ/kg researchgate.net, and another noted values between 215.43 J/g and 216.45 J/g for latent heats of melting and freezing, respectively researchgate.net. The melting and freezing temperatures were observed to be around 65.35 °C and 65.83 °C, respectively, after undergoing 1000 melting/freezing cycles, indicating good thermal reliability researchgate.net. Thermal gravimetric analysis (TGA) has been employed to assess its thermal stability and endurance researchgate.net.
Table 1: Thermal Properties of Ethylene Glycol Distearate as a Phase Change Material
| Property | Value | Unit | Reference |
| Melting Point | 58 – 68 | °C | bisleyinternational.combisleyinternational.com |
| Melting Point | 60 – 63 | °C | atamanchemicals.com |
| Melting Point | 58 – 64 | °C | atamankimya.com |
| Latent Heat of Fusion (Mean) | 215.80 | J/g | researchgate.nettaylorandfrancis.com |
| Latent Heat of Melting (after cycling) | 215.43 – 216.45 | J/g | researchgate.net |
| Melting Temperature (after cycling) | 65.35 | °C | researchgate.net |
| Freezing Temperature (after cycling) | 65.83 | °C | researchgate.net |
Composite PCM Development Incorporating Ethylene Glycol Distearate
To enhance the practical application of EGDS as a PCM, particularly to address potential issues like leakage or to improve its thermal conductivity, researchers have explored its incorporation into composite materials. EGDS has been combined with other materials, such as ceramsite (CS), through vacuum impregnation. In such composites, EGDS could be retained within the pores of the ceramsite, with a reported loading of 34.0 wt% researchgate.net. Furthermore, EGDS has been used in conjunction with cellulose stearoyl ester (CSE) to create PCM-coated paper. The higher melt viscosity of these EGDS + CSE blends proved effective in preventing the EGDS wax from bleeding out, thereby avoiding the need for additional encapsulation processes fau.de. Studies have also investigated nanoencapsulation of related poly(ethylene glycol)-distearates into silica (B1680970) shells, achieving high encapsulation efficiency and excellent retention of heat storage capacity over multiple cycles, suggesting similar approaches could be beneficial for EGDS x-mol.netresearchgate.netfigshare.com.
Integration into Polymer Matrices for Thermal Management
The properties of EGDS make it suitable for integration into polymer matrices for thermal management applications. Its ability to undergo phase transitions within a useful temperature range, coupled with its compatibility with polymers, allows for the creation of materials that can actively regulate temperature. For example, EGDS has been used in PCM-coated paper, where its integration into a cellulose matrix provides thermal buffering capabilities, helping to offset temperature fluctuations fau.de. The inherent PCM properties of EGDS suggest its potential utility in polymer-based thermal management films or composites designed for applications requiring passive temperature control.
Role in Polymer Rheology and Processing
Ethylene Glycol Distearate plays a significant role in enhancing the rheological properties and processing characteristics of various polymers, particularly thermoplastics. Its function as a lubricant and processing aid is well-documented, leading to improved material flow and reduced processing pressures.
Influence on Melt Viscosity and Extrusion Characteristics
The addition of EGDS to polymers such as PVC and other thermoplastics is known to improve their rheology by reducing melt viscosity and friction during processing operations like extrusion, calendering, and injection molding bisleyinternational.combisleyinternational.comatamanchemicals.comatamankimya.comataman-chemicals.comatamankimya.comemeryoleo.comatamankimya.com. This reduction in melt viscosity facilitates easier material handling and processing. EGDS acts as an internal lubricant, providing a balanced lubricating effect that contributes to smoother extrusion. Its low volatility makes it particularly suitable for use in CaZn stabilized systems atamanchemicals.comatamankimya.comataman-chemicals.comatamankimya.comemeryoleo.comatamankimya.com.
Enhancing Material Flow in Thermoplastics
As a natural-based lubricant, EGDS effectively enhances material flow in thermoplastics atamanchemicals.comatamankimya.comataman-chemicals.comatamankimya.comemeryoleo.comatamankimya.com. By reducing the internal friction and melt viscosity, it allows polymers to flow more readily through processing equipment, leading to improved throughput and reduced energy consumption. This lubricating effect is crucial for achieving consistent product quality and efficient manufacturing processes in the plastics industry.
Table 2: Influence of Ethylene Glycol Distearate on Polymer Processing
| Property Influenced | Effect of EGDS Addition | Application Context | Reference |
| Melt Viscosity | Reduction | Extrusion, Calendering, Injection Molding | atamanchemicals.comatamankimya.comataman-chemicals.comatamankimya.comemeryoleo.comatamankimya.com |
| Friction | Reduction | Extrusion, Calendering, Injection Molding | bisleyinternational.combisleyinternational.comatamanchemicals.comatamankimya.comataman-chemicals.comatamankimya.comemeryoleo.comatamankimya.com |
| Material Flow | Enhancement | Extrusion | atamanchemicals.comatamankimya.comataman-chemicals.comatamankimya.comemeryoleo.comatamankimya.com |
| Lubrication | Internal Lubricant, Natural-based, Balanced effect | Processing of PVC and other thermoplastics | atamanchemicals.comatamankimya.comataman-chemicals.comatamankimya.comemeryoleo.comatamankimya.com |
| Suitability for Systems | Suitable for CaZn stabilized systems (due to low volatility) | Polymer processing | atamanchemicals.comatamankimya.comataman-chemicals.comatamankimya.comemeryoleo.comatamankimya.com |
Compound Table
| Common Name | EC Number | CAS Number | Chemical Formula |
| Ethylene Glycol Distearate | 240-573-6 | 627-83-8 | C₃₈H₇₄O₄ |
Historical Development of Research Perspectives on Analogues
The study of Ethylene (B1197577) Glycol Distearate and similar compounds has evolved significantly over time, driven by advancements in chemical synthesis, analytical capabilities, and application demands.
Historically, research into fatty acid esters and glycol esters began with fundamental studies on their synthesis and basic physical properties, often driven by the need for emulsifiers, lubricants, and emollients. Early work focused on established esterification methods, characterizing products through classical chemical analysis. tiiips.comtaylorandfrancis.com
As analytical techniques advanced, researchers gained the ability to probe molecular structures and thermal behaviors with greater precision. This led to the exploration of EGD and its analogues for more specialized applications. For instance, the investigation of diol distearates, including EGD, as phase change materials gained traction with the growing interest in renewable energy storage solutions. researchgate.net This period saw the application of techniques like DSC and TGA to quantify thermal performance and stability. researchgate.netresearchgate.net
More recently, research perspectives have increasingly emphasized sustainability and efficiency. This has spurred the development of novel synthesis routes, such as enzymatic methods and solvent-free processes, moving away from harsher chemical catalysts and conditions. researchgate.netgoogle.com The study of crystallization phenomena in emulsions and the use of EGD derivatives in advanced materials like nanoparticles represent further evolution in research focus, demonstrating the compound's enduring relevance across diverse scientific frontiers. researchgate.netresearchgate.netiau.iracs.org
Compound Names Mentioned
| Common Name | IUPAC Name | CAS Number | EINECS Number |
| Ethylene Glycol Distearate | 2-(octadecanoyloxy)ethyl octadecanoate | 627-83-8 | 211-014-3 |
| Ethylene Distearate | Octadecanoic acid, 1,2-ethanediyl ester | 627-83-8 | 211-014-3 |
| Glycol Distearate | 2-(octadecanoyloxy)ethyl octadecanoate | 627-83-8 | 211-014-3 |
| Alkamuls EGDS | (Synonym) | - | - |
| Elfan L 310 | (Synonym) | - | - |
| Emerest 2355 | (Synonym) | - | - |
| Genapol PMs | (Synonym) | - | - |
| Kemester EGDS | (Synonym) | - | - |
| Lexemul EGDS | (Synonym) | - | - |
| McAlester EGDS | (Synonym) | - | - |
| Kessco EGDS | (Synonym) | - | - |
| Mapeg EGDS | (Synonym) | - | - |
| Secoster DMS | (Synonym) | - | - |
Advanced Analytical Techniques for Ethylene Glycol Distearate Characterization
Microscopic and Scattering Techniques for Morphological and Self-Assembly Studies
Microscopic and scattering techniques are indispensable tools for elucidating the physical form, crystalline nature, and self-assembled structures of compounds like Ethylene (B1197577) Glycol Distearate. These methods provide insights into particle morphology, internal structure, and how molecules arrange themselves in different environments.
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. For Ethylene Glycol Distearate, SEM has been employed to observe its crystallization behavior and the resulting crystal structures.
Research involving EGDS in emulsion systems has utilized SEM to monitor the crystallization process. Studies have reported the formation of distinct crystal morphologies, including initial dendritic crystal growth followed by the emergence of faceted crystals through secondary nucleation researchgate.netresearchgate.net. These observations are crucial for understanding how EGDS forms solid structures, which can influence properties like pearlescence effects in formulations researchgate.netresearchgate.net.
Beyond direct crystallization studies, SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDX), has been used to analyze wear mechanisms in lubricants containing EGDS. In such applications, SEM images reveal the surface characteristics of wear tracks, indicating abrasive mechanisms and the presence of oxidized materials, which helps in evaluating the protective performance of the lubricant additives mdpi.comunit.no.
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of solid materials, including lattice parameters, phase identification, and crystallite size. While direct detailed XRD data for Ethylene Glycol Distearate's crystalline structure is not extensively detailed in the provided literature snippets, its application in specific contexts highlights its crystalline nature.
Ethylene Glycol Distearate has been recognized for its potential use as a crystal analyzer in X-ray spectroscopy for ultrasoft X-ray regions, indicating it possesses well-defined crystalline properties suitable for diffraction applications . Furthermore, XRD is a standard method for the physicochemical characterization of various compounds, including polymers and their composites ijpsdronline.com. In studies involving related materials, such as nickel coatings where ethylene glycol was used as an additive, XRD confirmed the presence of an FCC crystal structure semnan.ac.ir. Although not directly characterizing EGDS itself, these applications demonstrate the utility of XRD in analyzing crystalline materials and the influence of related compounds on crystal structures. The interaction of ethylene glycol with layered materials, for instance, significantly influences their XRD patterns, underscoring the sensitivity of XRD to molecular arrangements and solvation cambridge.org.
Dynamic Light Scattering (DLS) for Micellar Properties
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles or molecules in a suspension or solution. It is particularly useful for analyzing colloidal systems, including micelles and nanoparticles, by measuring the intensity of light scattered by these entities as they move due to Brownian motion.
While direct studies detailing Ethylene Glycol Distearate forming micelles and being characterized by DLS for micellar properties are limited in the provided literature snippets, DLS is a key technique for characterizing self-assembled structures and dispersed particles, which can include ester-based compounds or formulations containing them. For instance, DLS has been widely used to measure the particle size and distribution of various nanocarriers and self-assembled systems, including those involving stearate (B1226849) esters and polyethylene (B3416737) glycol (PEG) derivatives. These studies provide insights into how molecular structure influences self-assembly and particle formation.
Table 1: Particle Size Characterization of Related PEG-Ester Systems via DLS
| Technique | Sample/System Description | Measured Property | Value | Reference |
| DLS | Poly Ethylene Glycol- Stearate (PEG-SA) coated Solid Lipid Nanoparticles (SLNs) with curcumin | Particle Size | 153 nm | iau.ir |
| DLS | mPEG-PLA/Solutol HS15 mixed micelles | Particle Size | ~101 nm | nih.gov |
| DLS | mPEG-fatty acid conjugates (micelles) | Size and distribution | Not specified numerically in snippets | srce.hr |
Compound Name Table
| Common Name | EC Number |
| Ethylene Glycol Distearate | 240-573-6 |
Theoretical and Computational Chemistry Approaches for Ethylene Glycol Distearate Systems
Molecular Modeling and Simulation of Ethylene (B1197577) Glycol Distearate and Related Systems
Molecular modeling and simulation techniques, including Density Functional Theory (DFT) and molecular dynamics (MD), are powerful tools for understanding the conformational landscape and intermolecular interactions of chemical compounds.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials. It is particularly effective for determining the stable conformations of molecules, their energies, and their vibrational spectra. Studies on Ethylene Glycol have extensively employed DFT to map out its various conformers and understand the influence of intramolecular and intermolecular hydrogen bonding on its structure researchgate.netfao.orgasianpubs.orgnih.govresearchgate.netuwo.ca.
For Ethylene Glycol, DFT calculations have identified key conformations, such as the trans (T) and gauche (G) arrangements around the central OCCO dihedral angle. Research indicates that in liquid Ethylene Glycol, the trans conformer accounts for approximately 21% of the molecules at ambient conditions, with the remainder existing as gauche conformers nih.gov. These computational findings are crucial for predicting the physical properties and reactivity of EG-based systems. While Ethylene Glycol Distearate possesses longer stearate (B1226849) chains, the fundamental principles of conformational flexibility around the ester linkages and the glycol backbone remain relevant, and DFT can, in principle, be applied to predict the preferred conformations and energy profiles of such larger molecules. Furthermore, DFT has been utilized to study the interactions of Ethylene Glycol with water molecules, providing insights into solvation effects and binding energies researchgate.net.
For instance, MD simulations of liquid Ethylene Glycol using OPLS-AA force fields have characterized the hydrogen-bond structure, showing that while hydrogen bonds frequently break due to molecular motion, they are also readily reformed nih.gov. The study of these dynamic processes is vital for understanding properties like viscosity and solvation. In the context of Ethylene Glycol Distearate, similar simulation techniques, adapted with appropriate force fields that account for the long aliphatic chains, could elucidate the role of intermolecular forces, including van der Waals interactions and potential weak hydrogen bonding, in its self-assembly, emulsification, and interfacial behavior. Studies calculating solid-liquid interfacial free energies for Ethylene Glycol interfaces also highlight the importance of molecular simulations in understanding interactions at phase boundaries nih.gov.
Density Functional Theory (DFT) for Conformational Analysis and Interactions
Thermodynamics of Solution and Interfacial Behavior
The thermodynamic properties of Ethylene Glycol Distearate, particularly its behavior in solution and at interfaces, are significantly influenced by its chemical structure and interactions with its environment. Computational methods play a key role in predicting and understanding these thermodynamic aspects.
Solvent systems can profoundly influence the kinetics and thermodynamics of chemical reactions and physical processes, such as micellization rsc.org. Ethylene Glycol, when used as a co-solvent, can alter the reaction environment by affecting solubility, stabilizing transition states, or participating directly in reaction pathways. Studies investigating the behavior of surfactants in Ethylene Glycol-water mixtures have demonstrated that EG acts as a structure breaker and interacts with the hydrophilic groups of surfactants, thereby influencing micellization thermodynamics ijert.orgresearchgate.netresearchgate.net.
These studies often involve evaluating thermodynamic parameters like the Gibbs energy of micellization and enthalpy changes, which are calculated from temperature-dependent measurements. Computational methods can complement these experimental findings by providing molecular-level insights into how solvent molecules like EG interact with solute molecules and affect the energy barriers of processes rsc.org. For instance, research on the transesterification of dimethyl terephthalate (B1205515) with Ethylene Glycol has explored reaction mechanisms and kinetics, yielding apparent activation energies acs.org. Similarly, studies on related glycol ethers in mixed solvent systems have used computational approaches to determine thermodynamic and kinetic parameters ekb.eg.
Computational studies are essential for determining key thermodynamic parameters such as free energy and enthalpy of activation, which govern the rates of chemical reactions and molecular processes. DFT calculations are frequently employed to determine energy barriers and transition states for various reaction pathways ekb.eg. For example, DFT has been used to calculate activation barriers for dissociation reactions of propylene (B89431) glycol ethyl ether in mixed solvents ekb.eg.
Furthermore, computational thermodynamics can be applied to estimate the free energy, enthalpy, and entropy of activation for molecular processes, such as the relaxation mechanisms in polymers like poly(ethylene glycol) researchgate.net. These calculations provide a deeper understanding of the energy landscape that molecules navigate during transformations. While direct computational studies calculating activation energies specifically for Ethylene Glycol Distearate are not extensively detailed in the provided snippets, the methodologies used for Ethylene Glycol and related compounds, such as determining activation energy for transesterification reactions acs.org, highlight the applicability of these computational techniques to understand the energetic aspects of processes involving EGD.
Compound List:
| Compound Name | EINECS Number |
| Ethylene Glycol Distearate | 240-573-6 |
| Ethylene Glycol | 200-573-9 |
Data Tables:
Table 6.1.1: Ethylene Glycol Conformer Distribution in Liquid Phase
| Conformer Type | Percentage (%) | Source |
| Trans | 21 | nih.gov |
| Gauche | 79 | nih.gov |
Note: Based on periodic density functional theory based molecular dynamics simulations.
Table 6.2.2: Representative Activation Energies from Related Computational Studies
| Process/System | Activation Energy (kJ/mol) | Computational Method/Level | Source |
| Transesterification of DMT with EG (Apparent) | 39.9 | Not specified | acs.org |
| Propylene Glycol Ethyl Ether dissociation to ethanol (B145695) and acetone (B3395972) (lowest) | 279 | APFD/6-31G(d) | ekb.eg |
| Propylene Glycol Ethyl Ether bimolecular reaction with 1-butanol (B46404) (lowest) | 225 | ωB97XD/6-31G(d) | ekb.eg |
Note: Values are presented as reported in the respective studies and may vary based on specific computational parameters and systems studied. The first entry is an apparent activation energy from an experimental study supported by kinetic modeling.
Environmental Fate and Degradation Pathways of Ethylene Glycol Distearate Components
Biodegradation Mechanisms of Ethylene (B1197577) Glycol and its Esters in Aerobic and Anaerobic Environments
Biodegradation is a primary mechanism for the removal of EGDS components from the environment. Both ethylene glycol and stearic acid are known to be biodegradable under various conditions, and EGDS itself is generally considered biodegradable.
Ethylene Glycol (EG): Ethylene glycol is readily biodegradable in both aerobic and anaerobic environments. Studies indicate that EG can achieve approximately 100% removal within timeframes ranging from 24 hours to 28 days, depending on the environmental conditions and microbial populations present. europa.eunih.govresearchgate.netcanada.ca While some studies suggest a potential lag phase before degradation commences, many report rapid degradation by both adapted and unadapted microbial sludges. who.int Various microbial species, including Pseudomonas sp. and Flavobacterium sp. under aerobic conditions, and Clostridium glycolicum under anaerobic conditions, are capable of degrading ethylene glycol. researchgate.netccme.ca
Stearic Acid: Stearic acid, a long-chain saturated fatty acid, is also biodegradable. Under aerobic conditions, it has demonstrated significant degradation, with one study reporting 95% degradation within 21 days using a sewage inoculum. nih.gov Another study indicated half-lives ranging from 3.75 to 10.7 days depending on temperature. nih.gov While its degradation under anaerobic conditions is generally slower compared to unsaturated fatty acids due to its insolubility and physical structure, it is still degraded by specific anaerobic bacteria. teamaquafix.comvt.eduscirp.orgnih.gov
Ethylene Glycol Distearate (EGDS): EGDS is generally considered biodegradable, with some sources indicating degradation rates of up to 97%. nih.govknowde.comatamanchemicals.comyeserchem.com The ester linkage in EGDS can be enzymatically hydrolyzed, yielding ethylene glycol and stearic acid, which are then further biodegraded. europa.euewg.org
Table 7.1.1: Biodegradation of Ethylene Glycol and its Components
| Substance | Environmental Condition | Degradation Rate/Timeframe | Notes |
| Ethylene Glycol (EG) | Aerobic | ~100% removal in 24h - 28 days | Rapidly biodegradable; various microbial species involved. europa.eunih.govresearchgate.netcanada.ca |
| Ethylene Glycol (EG) | Anaerobic | ~100% removal in 24h - 28 days | Rapidly biodegradable. europa.eunih.govresearchgate.netcanada.ca |
| Stearic Acid | Aerobic | 95% degradation in 21 days | Half-lives of 3.75-10.7 days reported at different temperatures. nih.gov |
| Stearic Acid | Anaerobic | Slower degradation than unsaturated LCFAs | Requires specific bacteria; insolubility can affect rate. teamaquafix.comvt.edunih.gov |
| Ethylene Glycol Distearate (EGDS) | Aerobic/Anaerobic | Degradation rates up to 97% | Biodegradable; ester linkage hydrolyzed to EG and stearic acid. nih.govknowde.comatamanchemicals.comyeserchem.com |
Abiotic Degradation Processes, Including Photolysis and Hydrolysis, for Ethylene Glycol Derivatives
Abiotic processes such as photolysis and hydrolysis also contribute to the environmental transformation of these compounds.
Ethylene Glycol (EG):
Photolysis: In the atmosphere, ethylene glycol reacts with photochemically produced hydroxyl radicals, resulting in an estimated atmospheric half-life of approximately 2 days. europa.eunih.gov In aqueous environments, EG can undergo photolysis, particularly when adsorbed onto surfaces like goethite, leading to the formation of formaldehyde (B43269) and glycolaldehyde. usgs.gov UV irradiation in the presence of hydrogen peroxide (H₂O₂) can also effectively degrade EG. researchgate.netscielo.bracs.org
Hydrolysis: Ethylene glycol itself is not expected to undergo significant hydrolysis in surface waters under environmental conditions. who.int
Stearic Acid: Stearic acid is not expected to be susceptible to direct photolysis by sunlight as it lacks chromophores that absorb light at wavelengths above 290 nm. nih.gov Similarly, hydrolysis is not considered a significant environmental fate process for stearic acid due to the absence of hydrolyzable functional groups. nih.gov
Ethylene Glycol Distearate (EGDS): EGDS is unstable in hot alkaline solutions, undergoing hydrolysis. atamanchemicals.comchemicalbook.comchemdad.com This process breaks the ester bonds, yielding ethylene glycol and stearic acid. europa.euewg.org
Environmental Transformations and Persistence of Related Esters
Ethylene Glycol (EG): Ethylene glycol is not considered persistent in the environment. It shows low potential for bioaccumulation due to its low octanol/water partition coefficient and measured bioconcentration factors. europa.eunih.govcanada.cawho.int Due to its high water solubility and low adsorption to soil or air, EG is mobile in soil and water, primarily partitioning into the aquatic environment. canada.cawho.intccme.ca Its rapid biodegradation significantly limits its persistence. europa.eunih.govcanada.ca
Stearic Acid: Stearic acid exhibits low mobility in soil and tends to adsorb to suspended solids and sediment in aquatic systems. nih.gov It is not suspected to be persistent or bioaccumulative. who.intewg.org
Ethylene Glycol Distearate (EGDS): EGDS is generally considered biodegradable and not persistent in the environment. nih.govknowde.comatamanchemicals.comyeserchem.com Its breakdown products, ethylene glycol and stearic acid, are also non-persistent. who.intewg.org
Table 7.3.1: Environmental Fate Summary
| Substance | Persistence | Bioaccumulation Potential | Mobility in Soil/Water | Primary Degradation Pathways |
| Ethylene Glycol (EG) | Not persistent | Low | Mobile in soil and water; partitions to aquatic phase. | Biodegradation (aerobic/anaerobic), Photolysis (atmospheric). europa.eunih.govcanada.cawho.int |
| Stearic Acid | Not persistent | Low | Low mobility in soil; adsorbs to solids/sediment. | Biodegradation (aerobic/anaerobic). nih.govewg.org |
| Ethylene Glycol Distearate (EGDS) | Not persistent | Not suspected to be | Limited data; breakdown products are mobile/biodegradable. | Biodegradation, Hydrolysis (in alkaline conditions). europa.euatamanchemicals.comyeserchem.comewg.org |
Compound List:
Ethylene Glycol Distearate (EGDS)
Ethylene Glycol (EG)
Stearic Acid
Q & A
Introduction
This FAQ collection addresses scientific inquiries related to the chemical compound Einecs 240-573-6, tailored for academic research contexts. Questions are categorized into basic and advanced tiers, emphasizing experimental design, data analysis, and methodological rigor. Answers integrate frameworks from peer-reviewed guidelines and authoritative sources, avoiding unreliable platforms (e.g., ).
Basic Research Questions
How can researchers verify the identity and purity of this compound using standard analytical techniques?
Methodological Answer:
- Step 1: Structural Confirmation
Use nuclear magnetic resonance (NMR) spectroscopy to compare observed proton/carbon shifts with literature data. For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation . - Step 2: Purity Assessment
Employ high-performance liquid chromatography (HPLC) with a UV-Vis detector. A purity threshold of ≥95% is typical; integrate peak areas and calculate impurity percentages . - Step 3: Complementary Techniques
Mass spectrometry (MS) confirms molecular weight, while elemental analysis verifies stoichiometry. Cross-reference results with databases like PubChem or Reaxys for consistency .
What are the recommended protocols for synthesizing this compound in laboratory settings?
Methodological Answer:
- Literature Review : Identify established synthetic routes (e.g., Grignard reactions, catalytic hydrogenation) from primary sources. Prioritize methods with high yields (>70%) and reproducibility .
- Optimization : Adjust reaction parameters (temperature, solvent, catalyst loading) systematically. Use design of experiments (DoE) to minimize trial runs .
- Safety and Documentation : Follow OSHA-compliant safety protocols. Document all steps in detail, including failure cases, to enable replication .
Advanced Research Questions
How can contradictory spectral data for this compound be resolved to confirm its molecular structure?
Methodological Answer:
- Hypothesis Testing : Assume discrepancies arise from solvent effects, isotopic variations, or instrumentation errors. Re-run experiments under controlled conditions (e.g., deuterated solvents, calibrated instruments) .
- Comparative Analysis : Overlay NMR/MS data with computational predictions (e.g., density functional theory (DFT)-simulated spectra). Use software like Gaussian or ORCA for modeling .
- Peer Consultation : Submit raw data to collaborative platforms (e.g., ChemRxiv) for independent validation. Cross-check with crystallographic databases (e.g., Cambridge Structural Database) .
What strategies are effective for optimizing the synthesis of this compound to improve yield and scalability?
Methodological Answer:
- Parameter Screening : Use response surface methodology (RSM) to identify critical factors (e.g., temperature, pH). Conduct sensitivity analyses to prioritize variables .
- Catalyst Selection : Test heterogeneous catalysts (e.g., Pd/C, zeolites) for recyclability. Compare turnover numbers (TON) and activation energies .
- Scale-Up Challenges : Monitor heat transfer and mixing efficiency during pilot-scale reactions. Use inline analytics (e.g., FTIR probes) for real-time adjustments .
Data Analysis and Interpretation
How should researchers address outliers or non-reproducible results in datasets involving this compound?
Methodological Answer:
- Root-Cause Analysis : Apply the "5 Whys" framework to trace outliers to procedural errors (e.g., contamination, calibration drift). Replicate experiments with blinded samples .
- Statistical Tools : Use Grubbs’ test for outlier detection. If outliers persist, report them with confidence intervals and discuss implications in the limitations section .
- Transparency : Document all data exclusions and preprocessing steps. Share raw datasets in supplementary materials for peer review .
What computational methods are suitable for modeling the reactivity of this compound in novel environments?
Methodological Answer:
- Software Selection : Use molecular dynamics (MD) simulations (e.g., GROMACS) for solvation studies or quantum mechanics (QM) for electronic structure analysis .
- Validation : Benchmark computational results against experimental kinetics data. Adjust force fields or basis sets to minimize error margins .
- Collaboration : Partner with computational chemists to refine models. Publish code and parameters in open repositories (e.g GitHub) for reproducibility .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
